Trepibutone
Overview
Description
Trepibutone is a drug used for functional gastrointestinal disorders . It promotes the secretion of bile and pancreatic juice, and accelerates the flaccidity of the smooth muscle in the gastrointestinal tract to lower the internal pressure of the gallbladder and bile duct . It is usually used for the improvement of cramp and bile secretion associated with cholelithiasis, cholecystitis, cholangitis, dyskinesia of the biliary tract or postcholecystectomy syndrome, or pain and gastrointestinal symptoms associated with chronic pancreatitis .
Molecular Structure Analysis
Trepibutone has a molecular formula of C16H22O6 . Its average mass is 310.342 Da and its monoisotopic mass is 310.141632 Da .Physical And Chemical Properties Analysis
Trepibutone has a molecular formula of C16H22O6 . Its average mass is 310.342 Da and its monoisotopic mass is 310.141632 Da .Scientific Research Applications
Pharmacokinetics and Metabolism
- Study Focus : Understanding the pharmacokinetics and metabolism of Trepibutone in rats.
- Key Findings : The study developed a method for assessing the pharmacokinetic behavior of Trepibutone in rats. Thirty metabolites were identified in plasma and urine, revealing metabolic pathways like dealkylation, oxidation, and glucuronidation. This research aids in understanding Trepibutone's pharmacodynamics and toxicology, which is beneficial for its clinical use (Sun et al., 2019).
Analytical Method Development
- Study Focus : Developing methods for analyzing Trepibutone's behavior and concentration.
- Key Findings :
- One study developed a voltammetric method for determining Trepibutone at a pencil graphite electrode, offering a sensitive way to analyze Trepibutone in pharmaceutical formulations (Gao, Song, & Wu, 2005).
- Another research established an RP-HPLC method for determining Trepibutone content, providing a simple, sensitive, and accurate approach (Niu Jian-zhao, 2005).
Clinical Applications
- Study Focus : Exploring Trepibutone's application in treating chronic hepatitis B and biliary diseases.
- Key Findings : A study demonstrated that Trepibutone, combined with antibiotics, improved liver function and biliary disease in chronic hepatitis B patients, highlighting its potential for treating biliary lesions (Liang Ti-hu, 2008).
Electrochemical Analysis
- Study Focus : Investigating the electrochemical properties of Trepibutone.
- Key Findings : A study on the polarographic behavior of Trepibutone in the presence of persulfate suggested a novel method for determining Trepibutone concentration based on its catalytic wave. The method could be significantly more sensitive than conventional approaches (Xu Hai-yun, 2010).
Safety And Hazards
Trepibutone should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The global Trepibutone market is expected to reach to US$ million in 2023, with a positive growth of %, compared with US$ million in 2022 . Backed with the increasing demand from downstream industries, Trepibutone industry is evaluated to reach US$ million in 2029 .
Relevant Papers A study was conducted to assess the pharmacokinetic behavior of Trepibutone in rats . The study found that Trepibutone and carbamazepine were quantified using multiple reaction monitoring (MRM) mode with the transitions of m/z 311.09→265.08 and m/z 237.06→194.08, respectively . A total of 30 metabolites were identified in plasma and urine by Q-Exactive high resolution mass spectrometry, and several common metabolic pathways were observed such as dealkylation, oxidation, reduction, glucuronidation, and so on . This research provides more information on Trepibutone in pharmacodynamics and toxicology and will assist the usage of Trepibutone in clinical .
properties
IUPAC Name |
4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-4-20-13-10-15(22-6-3)14(21-5-2)9-11(13)12(17)7-8-16(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTFHLJNWSJXKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)CCC(=O)O)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046634 | |
Record name | Trepibutone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trepibutone | |
CAS RN |
41826-92-0 | |
Record name | Trepibutone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41826-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trepibutone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041826920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trepibutone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13311 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trepibutone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TREPIBUTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1187LU49Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.